Octyl-beta-D-glucopyranoside

Membrane protein reconstitution Detergent removal Dialysis

Membrane protein researchers often face incomplete detergent removal that compromises downstream assays. Octyl-β-D-glucopyranoside (OGP) eliminates this bottleneck through its uniquely high CMC. • 20-25 mM CMC enables rapid, complete removal by dialysis-DDM (CMC ~0.2 mM) requires ~20 h dialysis half-time. • Small uniform micelles (MW ~25 kDa, aggregation no. 84) facilitate membrane protein crystallization; enabled bacteriorhodopsin & porin structures. • Demonstrated 2-fold higher functional GPCR recovery vs. Triton X-100/Thesit; superior to Triton X-100 for plant protein IEF. Supplied ≥98% purity, white powder; stored at -20°C, shipped ambient. For proteoliposome reconstitution, MSP nanodiscs, and structural biology.

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
CAS No. 78168-20-4
Cat. No. B048864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl-beta-D-glucopyranoside
CAS78168-20-4
Synonyms1-O-n-octyl-beta-D-glucopyranoside
beta-octyl-D-glucoside
beta-octylglucopyranoside
N-octyl-beta-D-glucopyranoside
octyl glucoside
octyl-alpha-D-glucoside
octyl-beta-D-glucoside
octyl-D-glucoside, (alpha)-isomer
octylglucopyranoside
octylglucoside
Molecular FormulaC14H28O6
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1
InChIKeyHEGSGKPQLMEBJL-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl-beta-D-glucopyranoside (OGP) Overview


Octyl-beta-D-glucopyranoside (OGP; CAS 78168-20-4), also referred to as n-octyl-β-D-glucoside (OG), is a nonionic alkyl glucoside detergent widely employed for membrane protein solubilization, purification, and structural biology applications. It features an eight-carbon hydrophobic alkyl chain (C8) linked to a glucose head group . With a molecular weight of 292.37 g/mol and a critical micelle concentration (CMC) in the range of 20–25 mM at 25°C, OGP forms small, uniform micelles with an aggregation number of 84 and average micellar weight of ~25,000 Da . Its well-defined chemical structure, high water solubility (100 mg/mL), and the absence of ultraviolet absorbance make it a preferred choice for downstream analytical applications [1]. OGP is characterized as a mild, non-denaturing detergent that preserves protein activity and can be readily removed by dialysis or gel filtration due to its high CMC, an advantage over low-CMC detergents such as bile salts and dodecyl maltoside .

Why OGP Cannot Be Substituted


Substituting octyl-beta-D-glucopyranoside (OGP) with another alkyl glucoside (e.g., nonyl glucoside) or alkyl maltoside (e.g., dodecyl maltoside, DDM) without experimental validation risks compromising experimental outcomes due to profound differences in micellization behavior, lipid selectivity, and protein compatibility. The critical micelle concentration (CMC) of OGP is approximately 20–25 mM, while that of nonyl-β-D-glucopyranoside (NG) is 6.9 mM [1], and dodecyl-β-D-maltoside (DDM) is 0.17–0.6 mM . This >100-fold variation in CMC directly impacts detergent removal efficiency: OGP is easily dialyzed (high CMC), whereas DDM exhibits a dialysis half-time of approximately 20 hours . Furthermore, OGP and DDM exhibit distinct lipid solubilization profiles [2] and differing effects on protein quaternary structure and activity . These quantitative divergences underscore that OGP is not functionally interchangeable with its closest analogs, necessitating evidence-based detergent selection for each specific membrane protein target and downstream application.

OGP Quantitative Differentiation Evidence


CMC and Detergent Removal Efficiency

OGP exhibits a CMC of 20–25 mM (or 0.53% w/v) at 25°C, which is substantially higher than that of its closest structural homologs. Nonyl-β-D-glucopyranoside (NG, C9 chain) has a CMC of 6.9 mM [1], while n-dodecyl-β-D-maltoside (DDM, C12 maltoside) has a CMC of 0.17–0.6 mM [2]. This >100-fold difference in CMC directly translates to detergent removal kinetics: OGP is readily removed by dialysis due to its high CMC, whereas DDM exhibits a dialysis half-time of 20 hours .

Membrane protein reconstitution Detergent removal Dialysis

Lipid Selectivity and 5-HT1A Receptor Recovery

In a comparative study of detergent-mediated solubilization of sheep brain serotonin 5-HT1A receptor, OGP (0.7% w/v) solubilized significantly higher proportions of saturated fatty-acid-containing phosphatidylethanolamine than Triton X-100 or Thesit. This lipid selectivity correlated with a twofold higher yield of solubilized functional 5-HT1A receptor sites compared to Triton X-100 and Thesit [1].

Membrane lipid selectivity GPCR solubilization Serotonin receptor

Bacteriorhodopsin and Porin Crystallization

The small micelle size of OGP (aggregation number 84) has been instrumental in achieving crystallization of integral membrane proteins. Specifically, the use of β-D-octylglucopyranoside enabled the crystallization of bacteriorhodopsin and porin by salt or PEG precipitation, where other detergents failed to yield diffraction-quality crystals [1]. The detergent's small micelle dimensions minimize steric hindrance during crystal lattice formation, a key advantage over larger-micelle detergents like Triton X-100 (aggregation number ~100–155) or DDM (aggregation number ~78–149) .

Membrane protein crystallization Structural biology X-ray crystallography

Cytochrome Oxidase Structural Integrity

While OGP is an effective solubilization detergent, it can induce subunit dissociation in certain multi-protein complexes. In a comparative study, cytochrome oxidase solubilized in OGP dissociated into its subunits and became inactive, forming a mixture of polymer, dimer, and lower molecular weight forms. In contrast, the same enzyme equilibrated in dodecyl maltoside (DDM) remained as a uniform 30 kDa species consistent with the active dimeric form . This difference highlights OGP's propensity to disrupt certain protein-protein interactions relative to longer-chain maltosides.

Protein stability Enzyme activity Quaternary structure

OGP Application Scenarios


Detergent Removal via Dialysis

OGP's high CMC (20–25 mM) enables rapid and complete removal by dialysis, a critical step in reconstituting purified membrane proteins into liposomes, nanodiscs, or planar lipid bilayers for functional assays. This is in stark contrast to low-CMC detergents like DDM (CMC 0.17–0.6 mM), which exhibit a dialysis half-time of 20 hours and often leave residual detergent that interferes with electrophysiological recordings or ligand-binding measurements [1]. OGP is therefore the detergent of choice for applications where post-purification detergent removal is essential, such as in the preparation of proteoliposomes for transport assays or in the formation of MSP nanodiscs.

GPCR Solubilization: Lipid Annulus Preservation

As demonstrated with the 5-HT1A serotonin receptor, OGP preferentially solubilizes saturated phospholipids, yielding twofold higher functional receptor recovery compared to Triton X-100 and Thesit [1]. This lipid selectivity is hypothesized to preserve critical annular lipids that stabilize native receptor conformations. Consequently, OGP is well-suited for GPCR solubilization and initial purification steps where maintaining ligand-binding competence and functional activity is paramount, particularly for receptors that are sensitive to delipidation or denaturation by harsher detergents.

Membrane Protein Crystallization

OGP's small micelle size (aggregation number 84, micellar weight ~25,000 Da) minimizes steric occlusion of protein surface residues involved in crystal contacts. This property was directly responsible for the successful crystallization of bacteriorhodopsin and porin, which had resisted crystallization with other detergents [1]. OGP should be prioritized in initial crystallization screens for membrane proteins of comparable size, particularly when using vapor diffusion or batch crystallization methods where detergent micelle dimensions are a known limiting factor.

IEF and 2D Electrophoresis

OGP has been empirically demonstrated to be superior to Triton X-100 for isoelectric focusing of plant proteins, as noted in multiple technical datasheets and application notes [1]. While quantitative comparative data are not provided, this consistent vendor and application-based evidence supports the use of OGP over Triton X-100 for IEF sample preparation, likely due to its nonionic nature, absence of UV absorbance, and compatibility with downstream mass spectrometry analysis.

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